
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide, also known as HMN-176, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HMN-176 belongs to the class of quinoline-based compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide involves the inhibition of various enzymes and signaling pathways that are involved in disease progression. In cancer, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide inhibits the activity of topoisomerase I and II, which are essential for DNA replication and cell division. In neurodegenerative disorders, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide inhibits the activity of acetylcholinesterase and reduces the production of reactive oxygen species. In infectious diseases, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide inhibits the activity of viral proteases and polymerases, which are essential for viral replication.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer models, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor volume. In neurodegenerative models, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide has been shown to improve cognitive function, reduce oxidative stress, and inhibit inflammation. In infectious disease models, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide has been shown to inhibit viral replication, reduce viral load, and improve immune function.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide has several advantages for lab experiments, including its high yield and purity, its diverse biological activities, and its potential therapeutic applications. However, there are also some limitations to consider, such as its potential toxicity, its limited solubility, and its variable efficacy in different disease models.
Zukünftige Richtungen
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide, including the development of more efficient synthesis methods, the optimization of its therapeutic applications, and the exploration of its potential side effects and toxicity. Additionally, future research could focus on the development of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide derivatives with improved efficacy and reduced toxicity, as well as the identification of new disease targets for N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide. Overall, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide has significant potential for scientific research and therapeutic applications, and further studies are needed to fully understand its biological activities and clinical potential.
Synthesemethoden
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide involves the reaction between 2-hydroxy-8-methylquinoline and 2-methoxybenzaldehyde, followed by condensation with isonicotinamide. The final product is obtained through purification and recrystallization. The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide has been optimized to achieve high yield and purity, making it suitable for further scientific research.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorders, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide has been shown to improve cognitive function by reducing oxidative stress and inflammation. In infectious diseases, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide has been shown to inhibit the replication of viruses, including HIV and HCV.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-6-5-7-18-14-19(23(28)26-22(16)18)15-27(20-8-3-4-9-21(20)30-2)24(29)17-10-12-25-13-11-17/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOPWPXYKQGQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3OC)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


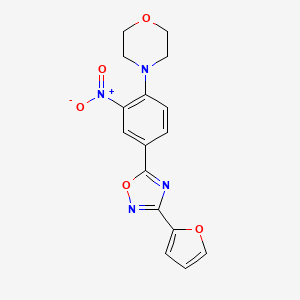
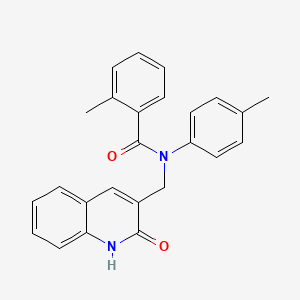

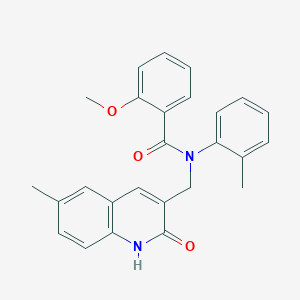
![4-ethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693685.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide](/img/structure/B7693686.png)

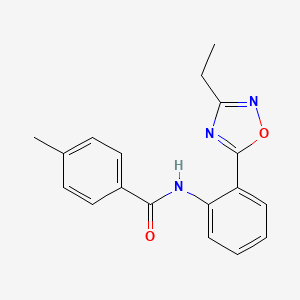
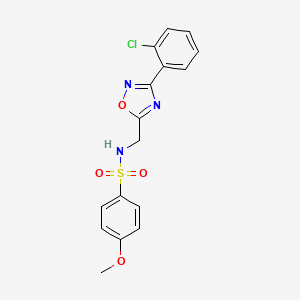
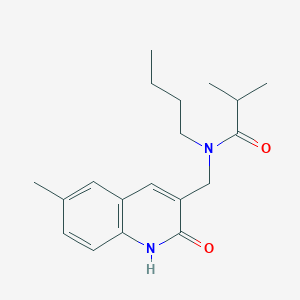
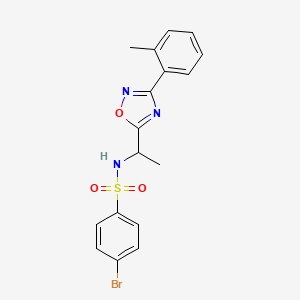
![N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]-N-methylacetamide](/img/structure/B7693730.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7693738.png)